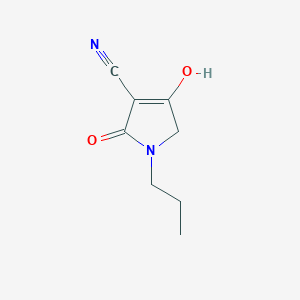
4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives has been a topic of interest in organic chemistry . An efficient method for the synthesis of a new highly substituted pyrrolidinone derivative has been developed via a three-component one-pot reaction . The newly designed 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides were synthesized using N-tritylated acrylamide as a starting material .Molecular Structure Analysis
The structure of a similar compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, has been confirmed by FTIR, 1H and 13C NMR spectroscopy . Unambiguous evidence for the structure of the synthesized product was obtained from single crystal X-ray analysis .Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In addition, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The pyrrolidinone scaffold has garnered attention due to its pharmacological potential. Researchers have explored its use in drug discovery, particularly for the following applications:
- HIV-1 Integrase Inhibitors : Pyrrolidinone derivatives have been investigated as potential inhibitors of HIV-1 integrase, a crucial enzyme in viral replication .
- Antibacterial Agents : Some pyrrolidinone compounds exhibit antibacterial properties, making them relevant for combating bacterial infections .
- Anti-Inflammatory and Anticancer Activities : The 2-pyrrolidinone scaffold has shown promise in modulating inflammation and inhibiting cancer cell growth .
Coordination Chemistry and Hypoglycemic Agents
The compound’s coordination with zinc (II) ions has led to interesting findings:
- Zinc Complexes : Novel N2O2-coordination-type zinc (II) complexes based on pyrrole-3-carboxamide derivatives have been synthesized. These complexes demonstrated higher in vitro insulin-mimetic activities than ZnSO4, suggesting their potential as hypoglycemic agents .
Materials Science and Crystallography
The single crystal X-ray analysis of this compound has provided valuable insights into its molecular structure and intermolecular interactions . Understanding these interactions is crucial for materials design and crystal engineering.
Biological Evaluation and Structure–Activity Relationship
Researchers have explored the biological activity of related pyrrolidinone derivatives. Investigating the structure–activity relationship (SAR) can guide further optimization:
Orientations Futures
The future directions for “4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new synthetic methodologies for these compounds could be a promising area of research .
Propriétés
IUPAC Name |
3-hydroxy-5-oxo-1-propyl-2H-pyrrole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-10-5-7(11)6(4-9)8(10)12/h11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVOBZIGXUZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=O)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)






![N-[(2,3-Difluorophenyl)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2448973.png)

![N-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2448976.png)

![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)

